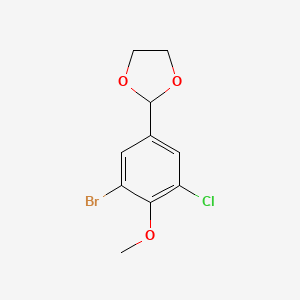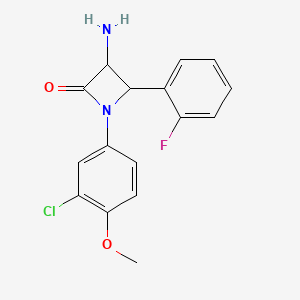
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The specific substituents (3-chloro-4-methoxyphenyl and 2-fluorophenyl) can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include:
Catalysis: Using catalysts to increase the reaction rate.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions can be used to modify the azetidinone ring or the substituents.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups to the aromatic rings.
Applications De Recherche Scientifique
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one can be used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potentially as a probe to study biological processes.
Medicine: As a lead compound for the development of new drugs.
Industry: In the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit enzymes or interact with receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin: Another well-known azetidinone with antibiotic properties.
Cephalosporins: A class of antibiotics that also contain the azetidinone ring.
Uniqueness
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one is unique due to its specific substituents, which can impart distinct biological activities and chemical reactivity compared to other azetidinones.
Propriétés
Formule moléculaire |
C16H14ClFN2O2 |
|---|---|
Poids moléculaire |
320.74 g/mol |
Nom IUPAC |
3-amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C16H14ClFN2O2/c1-22-13-7-6-9(8-11(13)17)20-15(14(19)16(20)21)10-4-2-3-5-12(10)18/h2-8,14-15H,19H2,1H3 |
Clé InChI |
QUNXBYSPIATUPI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


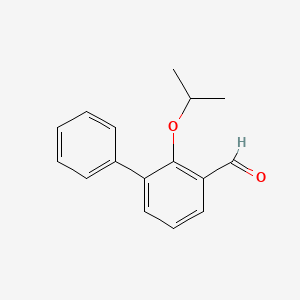
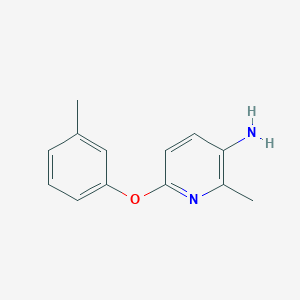
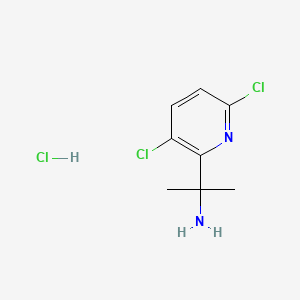
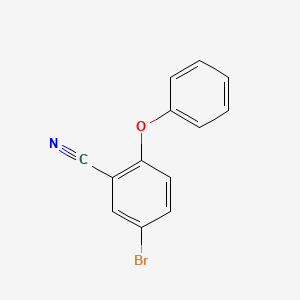
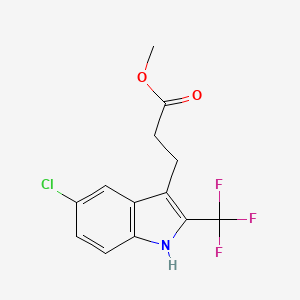



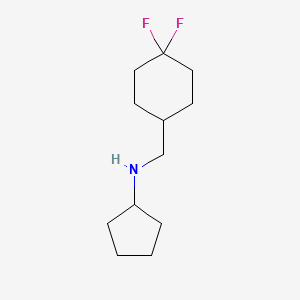

![(R)-3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14771870.png)

![benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate](/img/structure/B14771881.png)
